molecular formula C25H22N6O3 B030658 Methyl candesartan CAS No. 139481-69-9

Methyl candesartan

Cat. No. B030658
M. Wt: 454.5 g/mol
InChI Key: RBPFEPGTRLLUKI-UHFFFAOYSA-N
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Description

Methyl candesartan is a chemically modified derivative of candesartan, an angiotensin II receptor antagonist used mainly for treating hypertension. Methyl candesartan has been explored in the context of molecular imaging, owing to its potential for selectively targeting the angiotensin II type 1 (AT1) receptors. This receptor specificity offers insights into its utility in diagnostic imaging, particularly in identifying AT1 receptor distribution in various tissues, including the kidneys, through advanced imaging techniques like positron emission tomography (PET) (Hadizad et al., 2009).

Synthesis Analysis

The synthesis of methyl candesartan and its derivatives involves multiple steps, including methylation, protection of functional groups, and catalytic reduction. One reported method includes the methylation of candesartan using methyl iodide, followed by the selective deprotection of tetrazole and carboxylate groups to yield the methylated product. These synthetic strategies are crucial for introducing radioactive isotopes like carbon-11, facilitating the use of methyl candesartan as a radiotracer for imaging studies (Porcs-Makkay et al., 2007; Wang et al., 2010).

Molecular Structure Analysis

The molecular structure of methyl candesartan features a biphenyltetrazole moiety, essential for its AT1 receptor antagonistic activity. Detailed structural characterization, including NMR, IR spectral analysis, and computational studies, helps elucidate the molecule's configuration and stability. Such analyses contribute to understanding the molecular interactions of methyl candesartan with AT1 receptors and its pharmacological profile (Pintilie et al., 2019).

Chemical Reactions and Properties

Methyl candesartan's chemical properties, including its reactivity and interaction with biological molecules, are influenced by its functional groups and molecular structure. The presence of the tetrazole ring and the biphenyl moiety plays a critical role in its binding affinity and selectivity towards AT1 receptors. These chemical characteristics are pivotal in its application as a diagnostic tool and in understanding its pharmacokinetics and metabolism within biological systems (Zhang et al., 2012).

Physical Properties Analysis

The physical properties of methyl candesartan, such as solubility, crystallinity, and thermal stability, are vital for its formulation and application in diagnostic imaging. Studies focusing on its solid-state characterization provide insights into the polymorphic forms, which can influence its bioavailability and efficacy as an imaging agent. Understanding these properties is crucial for optimizing methyl candesartan's use in clinical settings (Matsunaga et al., 1999).

Chemical Properties Analysis

The chemical stability and reactivity of methyl candesartan are essential for its efficacy and safety as a radiotracer. Studies exploring its interaction with biological matrices, susceptibility to hydrolysis, and the formation of metabolites help in designing better imaging agents with improved specificity and reduced toxicity. These properties are also significant for developing novel therapeutic agents targeting the renin-angiotensin system (Kondo et al., 1996).

Scientific Research Applications

  • Imaging of Renal AT(1) Receptors

    [(11)C]methyl-candesartan can selectively image renal AT(1) receptors using positron emission tomography, which is a valuable tool in renal studies (Hadizad et al., 2009).

  • Cardiovascular Hypertrophy Prevention

    Candesartan has been shown to inhibit sinoaortic denervation-induced cardiovascular hypertrophy in rats, potentially by regulating circulating angiotensin II and stabilizing blood pressure (Miao et al., 2002).

  • Enhanced Solubility and Bioavailability

    A cocrystal form of candesartan with methyl paraben significantly enhances the solubility and bioavailability of the drug (Srivastava et al., 2019).

  • Reduction of Infarct Area in Stroke

    Candesartan pretreatment has been found to reduce the infarct area by 31% and improve cerebral blood flow in genetically hypertensive rats, indicating its potential in stroke treatment (Ito et al., 2002).

  • Renal Function and Protection

    It is effective in reducing blood pressure, favorably affecting renal function, and protecting the kidney in models of renal injury (Morsing, 1999).

  • Anti-Angiogenic Properties in Bladder Cancer

    As an AT1R antagonist, candesartan prevents bladder tumor growth by inhibiting angiogenesis without inducing direct toxicity (Kosugi et al., 2006).

  • Synthesis for Industrial Production

    Candesartan cilexetil, a derivative, can be synthesized from methyl 2-amino-3-nitrobenzoate using a simple route suitable for industrial production (Wang et al., 2010).

  • Stroke Risk Reduction

    It reduces the risk of stroke in elderly patients with isolated systolic hypertension (Papademetriou et al., 2004).

  • Neuroprotection in Glaucoma

    Candesartan significantly improves retinal ganglion cell survival in a rat chronic glaucoma model (Yang et al., 2009).

  • Pretreatment for Hypertension

    It reduces the risk of developing hypertension and is well-tolerated (Julius et al., 2006).

Future Directions

Research on candesartan and its derivatives, including methyl candesartan, continues to be an active area of study. Future research may focus on improving the solubility and bioavailability of these compounds, as well as exploring their potential uses in treating various health conditions .

properties

IUPAC Name

methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N6O3/c1-3-34-25-26-21-10-6-9-20(24(32)33-2)22(21)31(25)15-16-11-13-17(14-12-16)18-7-4-5-8-19(18)23-27-29-30-28-23/h4-14H,3,15H2,1-2H3,(H,27,28,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBPFEPGTRLLUKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161060
Record name Methyl candesartan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

454.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl candesartan

CAS RN

139481-69-9
Record name 1H-Benzimidazole-7-carboxylic acid, 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139481-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl candesartan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139481699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl candesartan
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source European Chemicals Agency (ECHA)
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Record name METHYL CANDESARTAN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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